molecular formula Pt3Ru4 B14188185 Platinum--ruthenium (3/4) CAS No. 845639-53-4

Platinum--ruthenium (3/4)

Cat. No.: B14188185
CAS No.: 845639-53-4
M. Wt: 989.5 g/mol
InChI Key: FIFSVENWSAWPNO-UHFFFAOYSA-N
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Description

Significance of Platinum-Ruthenium Bimetallic Compositions in Catalysis

Platinum-ruthenium alloys are renowned for their catalytic prowess, especially in the context of fuel cells. mdpi.comnih.gov The synergy between platinum and ruthenium atoms leads to enhanced catalytic activity and stability compared to their individual counterparts. publish.csiro.aursc.org This is largely attributed to the bifunctional mechanism and the ligand effect. In processes like the methanol (B129727) oxidation reaction (MOR), a key reaction in direct methanol fuel cells (DMFCs), platinum is the primary catalyst for dehydrogenating methanol. However, this process can produce carbon monoxide (CO) as an intermediate, which strongly adsorbs onto the platinum surface, poisoning the catalyst and impeding the reaction. mdpi.comresearchgate.net

Evolution of Research Perspectives on Platinum-Ruthenium Alloys

The study of platinum-ruthenium alloys has a rich history, initially driven by their applications in various industrial sectors, including jewellery, where ruthenium was recognized for its hardening effect on platinum nearly a century ago. ingentaconnect.comingentaconnect.com The focus of research has since shifted dramatically towards their catalytic applications, spurred by the growing demand for clean energy technologies. Early investigations centered on understanding the fundamental properties of these alloys and establishing the relationship between their composition and catalytic performance. canada.ca

Over the decades, research has evolved from studying bulk alloys to the synthesis and characterization of nanoscale materials. researchgate.netmdpi.com This transition was motivated by the understanding that catalytic reactions occur at the surface, and nanomaterials offer a significantly higher surface-area-to-volume ratio, leading to more efficient use of these precious metals. publish.csiro.au Modern research employs sophisticated synthesis techniques to control the size, shape, and composition of Pt-Ru nanoparticles with high precision. mdpi.comresearchgate.net Advanced characterization methods are used to probe the structural and electronic properties of these nanomaterials, providing deeper insights into the mechanisms that govern their catalytic activity. acs.orgresearchgate.net The development of computational modeling has also played a pivotal role, allowing researchers to theoretically predict the properties of different alloy compositions and guide experimental efforts. researchgate.net

Scope and Research Focus of Platinum-Ruthenium (3/4) Investigations

While a significant body of research exists for Pt-Ru alloys with a 1:1 atomic ratio, which is often considered optimal for methanol oxidation, investigations into other compositions like Platinum-Ruthenium (3/4) are crucial for a comprehensive understanding of this bimetallic system. frontiersin.orgmdpi.com Research on the Pt3Ru4 composition aims to elucidate the specific structural and electronic properties that arise from this particular atomic arrangement and how they influence its catalytic performance.

Key areas of investigation for the Pt-Ru (3/4) alloy include:

Synthesis and Structural Characterization: Developing and refining synthesis methods to produce Pt3Ru4 nanoparticles with uniform size and distribution. mdpi.comresearchgate.net Techniques such as X-ray diffraction (XRD) are employed to determine the crystal structure and lattice parameters of the alloy. canada.caresearchgate.net The formation of a solid solution, where ruthenium atoms are incorporated into the face-centered cubic (fcc) lattice of platinum, is a key characteristic. researchgate.netmdpi.com

Electrochemical Performance: Evaluating the catalytic activity and stability of Pt3Ru4 for specific electrochemical reactions, such as the methanol oxidation reaction and the hydrogen oxidation reaction (HOR). acs.orgacs.org This involves measuring key performance indicators like the electrochemical surface area (ECSA), current density, and CO tolerance. mdpi.comnih.gov

Correlation of Structure and Activity: Establishing a clear relationship between the atomic structure of the Pt3Ru4 alloy and its catalytic behavior. Understanding how the specific ratio of platinum to ruthenium influences the bifunctional mechanism and the electronic properties of the catalyst is a primary goal. rsc.org

The data below summarizes key findings from research on Platinum-Ruthenium alloys, providing insights into their structural and electrochemical properties.

Interactive Data Table: Structural Properties of Platinum-Ruthenium Alloys This table presents typical structural data for Pt-Ru alloys. The lattice parameter and particle size are important factors that influence the catalytic activity. The incorporation of smaller ruthenium atoms into the platinum lattice generally leads to a decrease in the lattice parameter. researchgate.net

PropertyValueReference
Crystal StructureFace-Centered Cubic (fcc) acs.orgresearchgate.net
Lattice ParameterVaries with composition (decreases with increasing Ru content) canada.caresearchgate.net
Nanoparticle SizeTypically 1-10 nm for catalytic applications mdpi.commdpi.com

Interactive Data Table: Electrochemical Performance of Platinum-Ruthenium Catalysts This table highlights key performance metrics for Pt-Ru catalysts in the methanol oxidation reaction. The electrochemical surface area (ECSA) is a measure of the active surface area of the catalyst, while the current density indicates the rate of the electrochemical reaction.

ParameterTypical Value RangeSignificance
Electrochemical Surface Area (ECSA)30 - 90 m²/gHigher ECSA generally leads to higher catalytic activity. mdpi.comfrontiersin.org
Methanol Oxidation Current Density50 - 200 A/gPtRuA measure of the catalyst's activity for methanol oxidation. mdpi.com
CO Stripping Onset Potential0.3 - 0.5 V vs. RHEA lower onset potential indicates better CO tolerance. acs.org

Properties

CAS No.

845639-53-4

Molecular Formula

Pt3Ru4

Molecular Weight

989.5 g/mol

IUPAC Name

platinum;ruthenium

InChI

InChI=1S/3Pt.4Ru

InChI Key

FIFSVENWSAWPNO-UHFFFAOYSA-N

Canonical SMILES

[Ru].[Ru].[Ru].[Ru].[Pt].[Pt].[Pt]

Origin of Product

United States

Advanced Synthesis Methodologies for Platinum Ruthenium 3/4 Catalysts

Colloidal and Deposition Synthesis Routes for Platinum-Ruthenium Nanoparticles

Colloidal methods offer a versatile approach to producing Pt-Ru nanoparticles with controlled size and composition. rsc.orgnih.gov In a typical colloidal synthesis, precursor salts of platinum and ruthenium, such as platinum(II) chloride and ruthenium(III) chloride, are dissolved in a solvent like tetrahydrofuran (B95107) (THF). rsc.org A reducing and stabilizing agent, for instance, tetraoctylammonium hydridotriethylborate, is then introduced to facilitate the simultaneous reduction of the metal ions, leading to the formation of bimetallic nanoparticles. rsc.org The use of stabilizing agents, or capping agents like oleic acid and oleylamine (B85491), is critical in preventing the agglomeration of the nanoparticles and controlling their growth. acs.org These colloidal nanoparticles can then be deposited onto a support material, such as carbon, to create a functional catalyst. rsc.org

Deposition techniques, on the other hand, involve the direct placement of Pt-Ru nanoparticles onto a substrate. Supercritical fluid deposition is one such advanced method where Pt-Ru nanoparticles are deposited on carbon supports from a supercritical carbon dioxide solution containing platinum and ruthenium complexes. researchgate.net This technique allows for the formation of isolated and crystalline nanoparticles with diameters around 2 nm. researchgate.net Another approach is the impregnation method, where a support material is impregnated with a solution of the metal precursors, followed by a reduction step. weebly.com While simpler, achieving precise control over particle size and distribution can be more challenging with this method. acs.org

Liquid-Phase Reduction Techniques in Platinum-Ruthenium Catalyst Fabrication

Liquid-phase reduction is a widely employed strategy for synthesizing Pt-Ru catalysts, offering good control over the final product's characteristics. mdpi.com These methods involve the chemical reduction of platinum and ruthenium precursor salts in a liquid medium, often in the presence of a support material like carbon black. mdpi.com

Polyol Method Applications in Platinum-Ruthenium Synthesis

The polyol method utilizes a polyol, such as ethylene (B1197577) glycol, as both the solvent and the reducing agent. nih.govmdpi.com In this process, platinum and ruthenium precursors are dissolved in the polyol, and the mixture is heated to a specific temperature. mdpi.com The high temperature facilitates the reduction of the metal salts and the subsequent nucleation and growth of the nanoparticles. mdpi.com The pH of the reaction mixture can be adjusted, for example by adding NaOH, to influence the reduction process and the final particle characteristics. mdpi.com The polyol method is known for producing small, uniformly distributed nanoparticles and has been shown to yield highly active catalysts. mdpi.comresearchgate.net However, it can sometimes lead to metal losses during synthesis, necessitating further optimization. mdpi.comresearchgate.net

Borohydride (B1222165) Reduction Strategies for Platinum-Ruthenium Nanoparticles

Sodium borohydride (NaBH₄) is a strong reducing agent commonly used for the synthesis of Pt-Ru nanoparticles at or near room temperature. mdpi.comarabjchem.org In a typical borohydride reduction, aqueous solutions of platinum and ruthenium precursors are mixed with a carbon support, and an aqueous solution of NaBH₄ is added to initiate the reduction. mdpi.com The rapid reduction can sometimes lead to broader particle size distributions, but modifications to the method, such as the addition of citric acid or ammonia (B1221849), can help to control the particle size and reduce agglomeration. mdpi.com This method is valued for its simplicity and effectiveness in producing bimetallic nanoparticles. nih.govresearchgate.net

Ethylene Glycol and Formic Acid Reduction Pathways

Ethylene glycol, as mentioned in the polyol method, serves as an effective reducing agent at elevated temperatures. acs.org In-situ studies have revealed that the reduction of platinum and ruthenium precursors in ethylene glycol is a multi-step process involving the formation of intermediate species before the final alloyed nanoparticles are formed. acs.org The pH of the solution plays a crucial role in determining the nature of these intermediates. acs.org

Formic acid can also be employed as a reducing agent in the synthesis of Pt-Ru catalysts. While less commonly detailed for Pt-Ru specifically compared to other reductants, the general principles of liquid-phase reduction apply. The reduction potential of formic acid allows for the conversion of metal salts to their metallic state, leading to the formation of nanoparticles.

Hydrothermal and Solvothermal Approaches to Platinum-Ruthenium Nanomaterial Synthesis

Hydrothermal and solvothermal synthesis are methods that utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to produce well-defined nanomaterials. These techniques are particularly effective for synthesizing crystalline nanoparticles with controlled morphology.

Hydrothermal synthesis involves heating a sealed vessel containing an aqueous solution of the metal precursors and a support material like graphene or carbon nanotubes. researchgate.net This method has been shown to produce uniformly dispersed Pt-Ru nanoparticles. researchgate.net The resulting catalysts have demonstrated high mass activity and improved tolerance to poisoning species in applications like methanol (B129727) electro-oxidation. researchgate.net The process can be influenced by the choice of reducing agents, such as ascorbic acid or methyl ammonia borane, which are added to the precursor solution. researchgate.net

Solvothermal synthesis follows a similar principle but uses organic solvents instead of water. For instance, Pt-Ru nanoparticles can be synthesized by mixing platinum(II) acetylacetonate (B107027) and ruthenium(III) acetylacetonate in an organic solvent like octyl ether, with the addition of capping agents and a reducing agent. acs.org The mixture is then heated to a high temperature to induce the formation of the nanoparticles. acs.org

Microemulsion and Electrodeposition Techniques for Platinum-Ruthenium System Generation

Microemulsion and electrodeposition techniques offer alternative routes to generate Pt-Ru catalyst systems with unique characteristics.

The microemulsion method involves creating a thermodynamically stable dispersion of two immiscible liquids, typically water and oil, with the aid of a surfactant. acs.orgacs.org The synthesis of nanoparticles occurs within the confined space of the microemulsion's droplets (micelles). arabjchem.org Platinum and ruthenium precursors are dissolved in the aqueous phase of a water-in-oil microemulsion. acs.orgacs.org The addition of a reducing agent, such as hydrazine (B178648) or sodium borohydride, to this system triggers the formation of nanoparticles within the micelles. nih.govacs.org This technique allows for excellent control over the particle size, which is influenced by the water-to-surfactant ratio and the concentration of the precursors. acs.orgnih.gov The resulting Pt-Ru nanoparticles typically have a narrow size distribution and a homogeneous alloy structure. acs.orgacs.org

Electrodeposition is a technique where a thin film of Pt-Ru is deposited onto a conductive substrate by applying an electrical current. asme.org The substrate, often carbon-based, is immersed in an electrolyte solution containing the precursor salts of platinum and ruthenium, such as hexachloroplatinic acid and ruthenium trichloride. asme.org By controlling the applied potential and current density, the composition and morphology of the deposited Pt-Ru alloy can be tailored. google.com The integration of sonication during electrodeposition has been shown to further reduce the size of the Pt-Ru particles and lead to a more even distribution on the substrate. asme.org

Table of Research Findings on Platinum-Ruthenium Catalyst Synthesis

Controlled Architectures in Platinum-Ruthenium Nanoparticle Synthesis

The catalytic efficacy of platinum-ruthenium (Pt-Ru) nanoparticles is intricately linked to their structural characteristics at the nanoscale. Consequently, significant research has focused on developing advanced synthesis methodologies to control the architecture of these bimetallic catalysts. By tailoring the arrangement of platinum and ruthenium atoms, it is possible to enhance catalytic activity, improve stability, and increase tolerance to poisoning species like carbon monoxide (CO). This section explores sophisticated synthesis strategies for creating Pt-Ru catalysts with precisely defined architectures, including core-shell structures, nanodendrites, and mesoporous frameworks.

Core-Shell Platinum-Ruthenium Structures

Core-shell nanoparticles, featuring a core of one metal and a shell of another, offer a promising route to optimize the use of precious metals and tune catalytic properties. In the context of Pt-Ru catalysts, both Pt-core/Ru-shell (Pt@Ru) and Ru-core/Pt-shell (Ru@Pt) configurations have been synthesized, each with distinct advantages.

A common strategy for synthesizing core-shell structures is the seed-mediated growth method. rsc.org This approach involves the initial synthesis of nanoparticles of the core material, which then act as seeds for the deposition of the shell material. For instance, Ru@Pt core-shell nanoparticles can be prepared by first synthesizing ruthenium nanoparticles and subsequently encapsulating them with platinum using a polyol method. researchgate.net The pH during the encapsulation step is a critical parameter; an alloyed shell can be formed at a pH of 6, while a monometallic platinum shell is favored at a pH of 10. researchgate.net This highlights the ability to control the shell composition through careful adjustment of reaction conditions.

Another method involves the co-decomposition of organometallic precursors at room temperature. scispace.com By selecting precursors with different decomposition temperatures, a heterogeneous nucleation process can be induced, leading to the formation of a core-shell structure. For example, the decomposition of [Ru(COD)(COT)] and [Pt(CH3)2(COD)] in the presence of a stabilizer like polyvinylpyrrolidone (B124986) (PVP) can yield Ru@Pt core-shell nanoparticles. scispace.com The difference in decomposition kinetics allows for the initial formation of ruthenium cores followed by the deposition of a platinum shell.

A "green" synthesis method has also been developed to produce single crystalline Ru@Pt nanoparticles with a uniform Pt shell of 1 to 3 atomic layers thick. bnl.gov This method, which avoids the use of surfactants and metal templates, utilizes ethanol (B145695) as a reductant and allows for fine-tuning of its reducing power to control the coating process. bnl.gov This approach is significant as it minimizes lattice defects and avoids partial alloying, leading to an ordered transition from the hexagonal close-packed (hcp) structure of the ruthenium core to the face-centered cubic (fcc) structure of the platinum shell. bnl.govnih.gov

The resulting core-shell structures have demonstrated enhanced catalytic performance. For example, Ru@Pt core-shell catalysts show significantly higher mass activity for the methanol oxidation reaction compared to commercial Pt/C catalysts. osti.gov This improvement is attributed to a combination of electronic (ligand) effects from the ruthenium core, lattice strain, and the bifunctional mechanism where the ruthenium core can help to oxidize CO-like poisoning species from the platinum surface. researchgate.netmdpi.com

Synthesis Method Core/Shell Precursors Key Parameters Resulting Structure
Polyol MethodRu@PtPre-synthesized Ru NPs, Platinum precursorpH (6 for alloy shell, 10 for Pt shell)Controlled shell composition researchgate.net
Co-decompositionRu@Pt[Ru(COD)(COT)], [Pt(CH3)2(COD)]Different precursor decomposition temperaturesSegregated Ru core/Pt shell structure scispace.com
Green SynthesisRu@PtRuthenium precursor, Platinum precursorEthanol as reductant, no surfactantSingle crystalline Ru cores with uniform Pt shell bnl.gov
Seed-Mediated GrowthPt@Ru / Ru@PtMetal complexes (e.g., [Ru(COD)(COT)], [Pt2(dba)3])Two-step decompositionCore-shell nanoparticles rsc.org

Nanodendrite and Mesoporous Platinum-Ruthenium Architectures

Beyond the spherical core-shell morphology, more complex architectures such as nanodendrites and mesoporous structures are being explored to further enhance catalytic performance by increasing the surface area and the number of active sites.

Nanodendrites , which are highly branched, tree-like nanostructures, offer a high surface-area-to-volume ratio. A facile one-pot synthesis method for Pt-Ru nanodendrites involves the co-reduction of platinum and ruthenium precursors in oleylamine using hydrogen gas. rsc.org This method has been shown to produce nanodendrites that exhibit superior catalytic activity and durability for the methanol oxidation reaction compared to standard Pt-Ru nanocrystals and commercial Pt/C catalysts. rsc.org Another approach to synthesizing Pt-Ru nanostructures with defined shapes, such as cubic or tetrahedral nanodendrites, utilizes capping agents like adamantaneacetic acid and hexadecaneamine. acs.org These agents selectively cap different crystal facets, guiding the oriented attachment of smaller primary nanoparticles into the final dendritic structure. acs.org

Mesoporous Pt-Ru catalysts provide a high surface area with interconnected pores, which facilitates reactant and product transport. One method to create these structures is to incorporate colloidal bimetallic Pt-Ru nanoparticles into ordered mesoporous carbon (OMC) films. rsc.org The resulting PtRuNP/OMC films exhibit high surface area, good electrical conductivity, and well-dispersed nanoparticles within the mesopores. rsc.org Another approach involves using a triblock copolymer (Pluronic F127) as a template to synthesize mesoporous Pt/Ru catalysts with a 2D-hexagonal structure. acs.org The pore size of these materials can be controlled and has a significant impact on catalytic performance, with larger pores (e.g., 10 nm) leading to higher mass activities for the methanol oxidation reaction due to improved accessibility of reactants to the active sites. acs.org Mesoporous Pt-Ru alloys can also be prepared through the chemical co-reduction of metal salt precursors within the aqueous domains of a liquid crystalline phase of an oligoethylene oxide surfactant. researchgate.net

Architecture Synthesis Method Key Features Precursors/Templates Advantages
NanodendritesOne-pot co-reductionHighly branched, high surface areaPt and Ru precursors in oleylamine with H2Superior catalytic activity and durability rsc.org
NanodendritesCapping agent-assistedControlled cubic or tetrahedral shapesPlatinum acetylacetonate, ruthenium acetylacetonate, adamantaneacetic acid, hexadecaneamineDefined morphology through oriented attachment acs.org
MesoporousIncorporation into OMCHigh surface area, good conductivityColloidal Pt-Ru NPs, ordered mesoporous carbonWell-dispersed nanoparticles in a porous matrix rsc.org
MesoporousTemplatingRegular array of pores, controlled pore sizePluronic F127 templateEnhanced mass activity with larger pores acs.org
MesoporousLiquid crystal templatingHigh electrochemical surface areaHexachloroplatinic acid, ruthenium trichloride, oligoethylene oxide surfactantFavorable for methanol oxidation researchgate.net

Influence of Synthesis Parameters on Nanoparticle Morphology and Distribution

The final morphology, size, and distribution of Pt-Ru nanoparticles are highly dependent on various synthesis parameters. The precise control of these parameters is crucial for producing catalysts with optimized and reproducible properties.

The choice of reducing agent and solvent system plays a significant role. For example, when using a polyol synthesis method, employing ethylene glycol as both the solvent and reducing agent has been shown to produce the smallest average size of bimetallic nanoparticles with a more uniform spatial distribution compared to syntheses using ethanol or isopropanol. mdpi.com In microemulsion synthesis, the concentration of the reducing agent, such as hydrazine, relative to the metal precursors can influence the final particle size. acs.org

The concentration of precursors is another critical factor. In a water-in-oil reverse microemulsion synthesis, the size of the Pt-Ru nanoparticles is dependent on the concentration of the metal precursors in the aqueous phase. acs.org At low concentrations, the particle size is limited by nucleation, while at higher concentrations, it is limited by the collision and mixing of microemulsion droplets. acs.org Similarly, in the polyol method, the initial concentration of the platinum precursor can be used to control the final nanoparticle size. conicet.gov.ar

The pH of the reaction medium also has a profound effect. As mentioned in the context of core-shell synthesis, varying the pH can alter the composition of the deposited shell. researchgate.net In a more general sense, adjusting the molar ratio of alkali (like NaOH) to the platinum-ruthenium precursors can significantly affect the morphology and activity of the resulting catalysts. mdpi.comerda.dk For instance, a lower molar ratio of alkali to the metal precursors (e.g., 3) has been found to be more optimal than a higher ratio (e.g., 10) in an ethanol-based synthesis. mdpi.com

The use of stabilizing agents or surfactants , such as polyvinylpyrrolidone (PVP), is common to prevent agglomeration and control particle size. scispace.comcapes.gov.br The presence of PVP in a microwave-assisted synthesis using ethylene glycol as a solvent and reductant leads to monodisperse, uniformly alloyed Pt-Ru nanoparticles in the 2-3 nm range. capes.gov.brrsc.org In the absence of PVP, larger, agglomerated nanoparticles with a Pt-rich core and a Ru-rich shell are formed, demonstrating the crucial role of the stabilizer in achieving the desired morphology and composition. capes.gov.brrsc.org

Synthesis Parameter Influence Example System/Method Observed Effect
Reducing Agent/Solvent Affects particle size and distributionPolyol synthesisEthylene glycol yields smaller, more uniform particles than ethanol or isopropanol. mdpi.com
Precursor Concentration Controls final particle sizeMicroemulsion synthesisParticle size is limited by nucleation at low concentrations and by droplet collision at high concentrations. acs.org
pH / Alkali Ratio Influences morphology, activity, and shell compositionEthanol-based synthesis / Polyol methodAn optimal alkali-to-metal ratio exists for activity; pH controls shell composition in core-shell synthesis. researchgate.netmdpi.com
Stabilizing Agent Prevents agglomeration, controls size and structureMicrowave-assisted synthesisThe presence of PVP leads to small, uniform alloyed nanoparticles; its absence results in larger, core-shell-like agglomerates. capes.gov.brrsc.org

Sophisticated Structural and Compositional Characterization of Platinum Ruthenium 3/4 Systems

Electron Microscopy Techniques in Platinum-Ruthenium Nanoparticle Analysis

Electron microscopy is a cornerstone for the direct visualization and analysis of Pt-Ru nanoparticles, offering unparalleled spatial resolution. azooptics.comrsc.org These techniques are crucial for understanding the size, shape, distribution, and elemental makeup of the nanoparticles, which are critical factors influencing their catalytic performance. azooptics.comscispace.combohrium.com

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the atomic structure of Pt-Ru nanoparticles. rsc.orgtdx.cat It allows for the direct imaging of crystal lattices, providing information on the crystallinity, presence of defects, and the nature of the nanoparticle core and shell in core-shell structures. tdx.catnih.gov

Detailed research findings from HRTEM analysis of Pt-Ru systems have revealed:

Crystalline Structure: HRTEM images of bimetallic Pt-Ru nanoparticles often show distinct lattice fringes, confirming their crystalline nature. For instance, a measured lattice plane distance of 2.2 Å has been observed in Pt-Ru nanoparticles. rsc.org

Particle Size and Distribution: This technique is instrumental in determining the size and distribution of nanoparticles. Studies have reported monodisperse small nanoparticles with average diameters around 1.6 nm and ranging up to 5 nm. rsc.orgcsic.es In some preparations, particle diameters have been observed to range from 2 to 12 nm, with an average of 4.5 nm. scispace.com

Structural Details: For Pt-Ru alloy nanoparticles, HRTEM, in conjunction with other techniques, has shown them to be crystalline, homogeneous random alloys with a typical face-centered cubic (fcc) cell and little twinning. nih.gov In contrast, Ru@Pt core-shell nanoparticles have been observed to possess highly distorted hexagonal close-packed (hcp) Ru cores with more crystalline Pt shells. nih.gov

Table 1: HRTEM Findings for Platinum-Ruthenium Nanoparticles
ParameterObserved Value/CharacteristicSource(s)
Average Particle Diameter1.6 nm to 5 nm rsc.orgcsic.es
Lattice Plane Distance2.2 Å rsc.org
Alloy StructureCrystalline, homogeneous, fcc cell nih.gov
Core-Shell StructureDistorted hcp Ru core, crystalline fcc Pt shell nih.gov

Scanning Transmission Electron Microscopy (STEM), particularly when coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDAX), is indispensable for determining the elemental composition and distribution within individual Pt-Ru nanoparticles. acs.orgrsc.orgmeasurlabs.com The high-angle annular dark-field (HAADF-STEM) imaging mode is especially useful for visualizing the distribution of the heavier Pt and Ru atoms. nih.gov

Key findings from STEM-EDS analyses include:

Elemental Confirmation: EDS analysis confirms the presence of both platinum and ruthenium within the bimetallic nanoparticles by identifying the characteristic X-ray emission peaks for each element. scispace.comresearchgate.net

Elemental Mapping: This technique provides a visual map of the distribution of Pt and Ru. researchgate.netresearchgate.net In Pt-Ru alloys, a uniform distribution of both elements is often observed. nih.govresearchgate.net For core-shell structures, EDS can spatially resolve the elemental segregation, confirming the Ru core and Pt shell, for example. nih.gov

Compositional Analysis: STEM-EDS allows for the quantitative determination of the atomic ratio of Pt to Ru in individual nanoparticles or across a sample. acs.orgacs.org This is crucial for verifying the desired stoichiometry, such as the 3:4 ratio. Studies have shown that the composition can be determined with a sensitivity that can detect variations of up to 3 atomic percent. nih.gov

Structural Integrity: STEM imaging, in combination with EDS, can provide strong visual evidence for the formation of bimetallic surfaces and intimate contact between Pt and Ru. scispace.com It can also reveal structural details like a Pt-rich core and a Ru-rich shell in some nanoparticle configurations. acs.org

Table 2: STEM-EDS Characterization of Platinum-Ruthenium Nanoparticles
AnalysisFindingSource(s)
Elemental ConfirmationPresence of both Pt and Ru peaks confirmed. scispace.comresearchgate.net
Elemental DistributionUniform distribution in alloys; distinct core-shell structures observed. researchgate.netnih.gov
Compositional RatioQuantitative determination of Pt:Ru atomic ratios. acs.orgacs.org
Structural MorphologyEvidence of bimetallic surface formation and core-shell architectures. scispace.comacs.org

Research utilizing electron tomography on Pt-Ru systems has demonstrated its ability to:

Reveal 3D Morphology: It allows for the detailed study of the number, size, and shape of the nanoparticles in three dimensions. researchgate.net

Assess Particle Distribution: The 3D reconstruction can show the distribution of nanoparticles on both the interior and exterior surfaces of a support material, such as carbon nanotubes. researchgate.net

Correlate Structure with Performance: By providing a comprehensive 3D view, electron tomography helps in establishing a more accurate structure-property relationship, which is essential for designing more efficient catalysts. frontiersin.org For instance, it can be used to study the degradation pathways of catalysts under operating conditions. frontiersin.org

Scanning Transmission Electron Microscopy (STEM) and Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Mapping

X-ray Diffraction (XRD) and Spectroscopic Characterization of Platinum-Ruthenium Phases

X-ray based techniques are fundamental for probing the crystalline structure and surface chemistry of Pt-Ru materials. nih.govacs.org

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in Pt-Ru systems and for estimating the average crystallite size of the nanoparticles. drawellanalytical.comazom.comthermofisher.com The position of the diffraction peaks reveals the crystal structure, while the broadening of the peaks is inversely related to the crystallite size, as described by the Scherrer equation. azom.cominstanano.com

Key insights from XRD studies on Pt-Ru (3/4) and related systems include:

Phase Identification: XRD patterns of Pt-Ru alloys typically show peaks corresponding to a face-centered cubic (fcc) structure, characteristic of platinum. csic.esmdpi.com The absence of separate peaks for hexagonal close-packed (hcp) Ru often indicates the formation of a solid solution or alloy. researchgate.net However, some studies on Pt-Ru nanoparticles show broad diffraction patterns that cannot be attributed to a single Pt or Ru crystal phase, suggesting a complex structure. rsc.org

Alloy Formation: A shift in the diffraction peaks to higher 2θ values compared to pure Pt is indicative of the incorporation of smaller Ru atoms into the Pt lattice, confirming alloy formation. researchgate.netnih.gov The extent of this shift can be used to estimate the degree of alloying. csic.es

Crystallite Size: The broadening of the XRD peaks is commonly used to calculate the average crystallite size. thermofisher.comazooptics.com For Pt-Ru nanoparticles, calculated crystallite sizes are often in the nanometer range, for example, around 2.5 nm. thermofisher.com These results are often corroborated with TEM observations. csic.esresearchgate.net

Table 3: XRD Analysis of Platinum-Ruthenium Systems
ParameterObservationSignificanceSource(s)
Diffraction Peaksfcc structure, shifted to higher 2θ valuesIndicates formation of a Pt-Ru solid solution (alloy). csic.esmdpi.comresearchgate.net
Peak BroadeningInversely proportional to crystallite sizeAllows for calculation of average nanoparticle size. azom.comthermofisher.com
Absence of Ru PeaksNo distinct hcp Ru peaks observedSuggests incorporation of Ru into the Pt lattice. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides crucial information about the elemental composition and, importantly, the oxidation states of platinum and ruthenium at the nanoparticle surface. cnrs.frresearchgate.net This is critical as the surface chemistry directly influences the catalytic activity. mdpi.commdpi.com

XPS analysis of Pt-Ru systems has yielded the following detailed findings:

Surface Composition: XPS can determine the relative atomic concentrations of Pt and Ru on the surface of the nanoparticles, which may differ from the bulk composition determined by techniques like EDS. acs.orgresearchgate.net

Oxidation States of Platinum: The Pt 4f region of the XPS spectrum is analyzed to identify the oxidation states. Typically, peaks corresponding to metallic platinum (Pt⁰) are observed. nih.gov The presence of Pt²⁺ and Pt⁴⁺ species can also be identified, indicating an electronic interaction with the support or ruthenium. mdpi.com

Oxidation States of Ruthenium: The Ru 3d or Ru 3p core levels are examined to determine the chemical state of ruthenium. Due to the overlap of the Ru 3d peak with the C 1s peak from carbon supports, the Ru 3p region is often analyzed. researchgate.net XPS can distinguish between metallic ruthenium (Ru⁰) and various ruthenium oxide species (e.g., RuO₂, RuO₃). rsc.orgcsic.es The presence of partially oxidized ruthenium on the surface is a common finding. nih.govacs.org

Electronic Interactions: Shifts in the binding energies of the Pt and Ru core levels can indicate electron transfer between the two metals. scispace.combohrium.com For example, a shift of Pt to a higher binding energy and Ru to a lower binding energy suggests an electronic transfer from platinum to ruthenium. scispace.com

Table 4: XPS Findings for Platinum-Ruthenium Surfaces
ElementSpectral RegionInformation ObtainedKey FindingsSource(s)
PlatinumPt 4fOxidation StatePredominantly metallic Pt⁰, with some oxidized species (Pt²⁺, Pt⁴⁺) indicating electronic interactions. mdpi.comnih.gov
RutheniumRu 3d, Ru 3pOxidation StatePresence of both metallic Ru⁰ and various oxide species (e.g., RuO₂). nih.govrsc.orgacs.orgcsic.es
BothCore LevelsSurface Composition & Electronic EffectsDetermination of surface Pt:Ru ratio; binding energy shifts indicate electron transfer between Pt and Ru. scispace.combohrium.comacs.orgresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Atomic Environment

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for elucidating the local atomic environment in materials, providing detailed information about bond distances, coordination numbers, and the identity of neighboring atoms. In the context of Platinum-Ruthenium (Pt-Ru) systems, particularly bimetallic nanoparticles, EXAFS is instrumental in characterizing the degree of alloying and the specific atomic arrangements.

By tuning the X-ray energy to the absorption edge of either platinum (LIII-edge) or ruthenium (K-edge), one can probe the local structure from the perspective of each element. The resulting EXAFS signal, a series of oscillations on the high-energy side of the absorption edge, is essentially a fingerprint of the local atomic structure around the absorbing atom. Analysis of this signal can reveal crucial details about the Pt-Ru alloy.

Key findings from EXAFS studies on Pt-Ru catalysts reveal the presence of heteroatomic Pt-Ru bonds, which is direct evidence of alloy formation. The coordination numbers (e.g., N_Pt-Pt, N_Pt-Ru, N_Ru-Ru, N_Ru-Pt) and bond distances provide a quantitative measure of the catalyst's structure. For instance, a reduction in the Pt-Pt coordination number and the appearance of a significant Pt-Ru coordination number, when compared to a pure platinum catalyst, confirms the incorporation of ruthenium atoms into the platinum lattice.

The table below presents typical structural parameters that can be obtained from EXAFS analysis of Pt-Ru alloy nanoparticles.

ParameterDescriptionTypical Value Range for Pt-Ru Alloys
N_Pt-Pt Coordination number of platinum atoms around a central platinum atom.4-8
N_Pt-Ru Coordination number of ruthenium atoms around a central platinum atom.2-5
R_Pt-Pt Bond distance between neighboring platinum atoms.2.75-2.77 Å
R_Pt-Ru Bond distance between neighboring platinum and ruthenium atoms.2.65-2.70 Å
N_Ru-Ru Coordination number of ruthenium atoms around a central ruthenium atom.3-7
N_Ru-Pt Coordination number of platinum atoms around a central ruthenium atom.3-6
R_Ru-Ru Bond distance between neighboring ruthenium atoms.2.64-2.68 Å
R_Ru-Pt Bond distance between neighboring ruthenium and platinum atoms.2.65-2.70 Å

X-ray Fluorescence Analysis (XFA) for Noble Metal Loading and Composition

The principle of XFA involves irradiating the sample with high-energy X-rays from a primary X-ray source. This causes the ejection of inner-shell electrons from atoms in the sample. Electrons from higher-energy outer shells then drop down to fill these vacancies, and in doing so, they emit secondary X-rays at energies that are characteristic of each element present. By measuring the energies and intensities of these emitted fluorescent X-rays, one can identify the elements in the sample and quantify their concentrations.

For Platinum-Ruthenium (3/4) systems, XFA is a routine method to verify that the final composition of the synthesized catalyst matches the nominal stoichiometry. This is a critical quality control step, as the electrocatalytic activity of Pt-Ru catalysts is highly dependent on their composition.

The data obtained from XFA is typically presented as weight percentages (wt%) or atomic percentages (at%) of the constituent elements. For supported catalysts, such as those on a carbon black support, XFA can also determine the total loading of the noble metals (Pt + Ru) on the support material.

An illustrative data table for the compositional analysis of a nominal Pt3Ru4 catalyst on a carbon support is provided below.

ElementNominal Composition (at%)Measured Composition by XFA (at%)Nominal Metal Loading (wt%)Measured Metal Loading by XFA (wt%)
Platinum (Pt) 42.943.5 ± 0.54039.8 ± 0.4
Ruthenium (Ru) 57.156.5 ± 0.5
Carbon (C) --6060.2 ± 0.4

Surface Science Techniques for Platinum-Ruthenium Interface Studies

The performance of Platinum-Ruthenium catalysts is predominantly governed by the properties of their surfaces, where the electrochemical reactions take place. A suite of surface-sensitive techniques is therefore essential for a comprehensive understanding of these materials.

In-Situ Infrared Spectroscopy for Adsorbate Characterization

In-situ infrared (IR) spectroscopy, particularly in the form of Fourier Transform Infrared (FTIR) spectroscopy, is an invaluable tool for studying the adsorption of molecules on the surface of electrocatalysts under reaction conditions. By passing an infrared beam through a thin layer of the catalyst while it is in an electrochemical cell, one can obtain vibrational spectra of the species adsorbed on the catalyst surface.

In the context of Pt-Ru catalysts, in-situ IR spectroscopy is frequently used to study the adsorption of carbon monoxide (CO), a key intermediate and a common poison in methanol (B129727) and ethanol (B145695) oxidation reactions. The vibrational frequency of the C-O stretch is highly sensitive to the nature of the site on which the CO molecule is adsorbed. For instance, CO adsorbed on a platinum site will exhibit a different C-O stretching frequency compared to CO adsorbed on a ruthenium site.

This technique has been instrumental in demonstrating the "bifunctional mechanism" in Pt-Ru catalysts. Ruthenium atoms are shown to adsorb oxygen-containing species (like OH) from water at lower potentials than platinum. These adsorbed OH species then facilitate the oxidative removal of CO from adjacent platinum sites, thus regenerating the active sites for further reaction. In-situ IR spectroscopy provides direct evidence for this by monitoring the disappearance of the CO vibrational band at potentials where the catalyst becomes active.

The table below summarizes typical vibrational frequencies for CO adsorbed on Pt-Ru surfaces.

Adsorption SiteVibrational Frequency (cm⁻¹)Description
CO on Pt (linear) ~2040-2060CO molecule bonded linearly to a single platinum atom.
CO on Pt (bridge) ~1800-1850CO molecule bonded to two or more platinum atoms.
CO on Ru ~1980-2020CO molecule adsorbed on a ruthenium site. The presence of this band is indicative of Ru surface segregation.
CO on Pt-Ru interface VariableThe vibrational frequency can be shifted due to electronic effects at the interface between Pt and Ru.

Cyclic Voltammetry (CV) for Electrochemical Behavior and Active Surface Area Evaluation

Cyclic Voltammetry (CV) is a fundamental electrochemical technique that provides a wealth of information about the electrochemical behavior of a catalyst. In a CV experiment, the potential of the working electrode (the catalyst) is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

For Pt-Ru catalysts, CV is used for several key purposes:

Evaluation of Electrochemical Active Surface Area (ECSA): The ECSA can be estimated by integrating the charge associated with the hydrogen underpotential deposition (H-UPD) region or the charge from the oxidation of a pre-adsorbed monolayer of carbon monoxide (CO stripping).

Assessment of Catalytic Activity: The onset potential and peak current for a specific reaction, such as methanol oxidation, are important descriptors of the catalyst's activity. A lower onset potential and a higher peak current density are indicative of a more active catalyst.

Investigation of Surface Processes: The various peaks in a CV correspond to different electrochemical processes, such as the adsorption and desorption of hydrogen and oxygen-containing species, as well as the oxidation of the metal surfaces.

The shape of the CV for a Pt-Ru alloy is distinct from that of pure Pt or pure Ru. The hydrogen adsorption/desorption features are typically less defined on Pt-Ru compared to pure Pt, and the onset of oxide formation occurs at lower potentials due to the presence of ruthenium.

A key experiment for Pt-Ru catalysts is CO stripping voltammetry. In this experiment, the catalyst surface is first saturated with CO, and then the potential is swept to positive values. The CO is oxidized in a sharp peak, and the potential of this peak is a measure of the catalyst's tolerance to CO poisoning. Pt-Ru alloys consistently show a lower CO stripping potential compared to pure Pt, which is a direct consequence of the bifunctional mechanism.

Feature in Cyclic VoltammogramPotential Range (vs. RHE)Information Obtained
Hydrogen Adsorption/Desorption 0.05 - 0.4 VElectrochemical Active Surface Area (ECSA), nature of surface sites.
Double-Layer Region 0.4 - 0.6 VCapacitive current, information about the electrode-electrolyte interface.
CO Stripping Peak 0.4 - 0.7 VCO tolerance of the catalyst. A lower peak potential indicates higher tolerance.
Methanol Oxidation Peak 0.6 - 0.9 VCatalytic activity for methanol oxidation. Higher peak current density signifies better performance.
Surface Oxidation/Reduction > 0.6 VFormation and reduction of surface oxides. The onset potential is sensitive to the presence of ruthenium.

Low Energy Ion Scattering (LEIS) for Surface Composition Analysis

Low Energy Ion Scattering (LEIS) is an extremely surface-sensitive technique that provides information about the elemental composition of the outermost atomic layer of a material. This makes it an ideal tool for studying the surface of Pt-Ru catalysts, as the composition of this very first layer is what dictates the catalytic activity.

In a LEIS experiment, a beam of low-energy ions (typically He⁺ or Ne⁺) is directed at the sample surface. The ions scatter off the surface atoms in a series of binary elastic collisions. By measuring the energy of the scattered ions at a specific angle, one can identify the mass of the surface atoms from which they scattered. The intensity of the signal for a particular element is proportional to its concentration in the outermost atomic layer.

LEIS has been used to study the phenomenon of surface segregation in Pt-Ru alloys. Surface segregation refers to the tendency of one of the elements in an alloy to be enriched at the surface. In Pt-Ru nanoparticles, it has been shown that the surface composition can be different from the bulk composition. LEIS can directly quantify this surface enrichment.

For example, for a Pt-Ru alloy with a bulk composition close to 1:1, LEIS might reveal a surface that is enriched in platinum or ruthenium, depending on the preparation method and any subsequent treatments. This information is crucial for understanding the structure-activity relationships of these catalysts.

TechniqueInformation ProvidedProbing DepthKey Finding for Pt-Ru
LEIS Elemental composition of the outermost atomic layer.Outermost atomic layerDirect measurement of surface segregation, i.e., whether the surface is enriched in Pt or Ru compared to the bulk.

Advanced Methodologies for Investigating Alloying Degree and Atom Distribution

While the techniques discussed above provide valuable information, a complete understanding of the structure of Pt-Ru nanoparticles requires more advanced methodologies that can probe the alloying degree and the spatial distribution of the atoms at the nanoscale.

One of the most powerful techniques in this regard is Scanning Transmission Electron Microscopy (STEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS) . STEM-EDX/EELS allows for the generation of elemental maps of individual nanoparticles with atomic resolution. By scanning a finely focused electron beam across a nanoparticle and collecting the characteristic X-rays (EDX) or energy-loss electrons (EELS) at each point, one can create a two-dimensional map showing the distribution of platinum and ruthenium atoms.

These elemental maps can reveal:

The degree of alloying: Whether the Pt and Ru atoms are well-mixed to form a homogeneous alloy, or if there are separate Pt-rich and Ru-rich domains.

The internal structure: Whether the nanoparticle has a core-shell structure (e.g., a Pt core with a Ru shell, or vice versa), or a more complex arrangement.

Surface segregation: By analyzing the edges of the nanoparticle maps, one can get information about the composition of the surface, which can be correlated with results from techniques like LEIS.

Another advanced technique is Aberration-Corrected High-Resolution Transmission Electron Microscopy (HR-TEM) , which can provide images with atomic resolution. In some cases, it is possible to distinguish between Pt and Ru atoms in the crystal lattice based on the image contrast (Z-contrast imaging in STEM is particularly effective for this, as the image intensity is approximately proportional to the square of the atomic number, Z).

These advanced microscopy techniques have been instrumental in moving beyond a simple picture of Pt-Ru nanoparticles as homogeneous alloys. They have revealed a rich variety of structures, including core-shell, dumbbell, and Janus-type nanoparticles, all of which can have different catalytic properties. The precise control over the atomic arrangement, as visualized by these techniques, is a key goal in the rational design of next-generation catalysts.

Advanced MethodologyInformation ProvidedSpatial Resolution
STEM-EDX/EELS Elemental mapping of individual nanoparticles, revealing the spatial distribution of Pt and Ru atoms.Atomic to nanometer
HR-TEM/STEM Atomic-resolution imaging of the crystal lattice, allowing for the direct visualization of atomic arrangements.Atomic

Mechanistic Understanding of Platinum Ruthenium 3/4 Catalytic Activity

Electronic Effects in Platinum-Ruthenium Synergism

The synergy in Pt-Ru catalysts is partly explained by the "ligand effect," where the presence of ruthenium modifies the electronic properties of platinum. rsc.orgmdpi.com Alloying Ru with Pt leads to a charge transfer and alters the d-band center of the Pt atoms. rsc.orgmdpi.com This electronic modification weakens the bond between platinum and adsorbed species like carbon monoxide (CO), a common catalytic poison. rsc.org Theoretical studies and X-ray photoelectron spectroscopy (XPS) have shown that in Pt-Ru systems, there is an increase in the electron density of platinum, which is beneficial for oxidation reactions. mdpi.com This synergistic interaction can be fine-tuned by the catalyst's composition and structure. rsc.orgmdpi.com

The electronic structure of the catalyst, including atomic arrangement, energy bands, and charge distribution, plays a crucial role in balancing the adsorption of reactants and intermediates. cityu.edu.hk By regulating the electronic configuration, the binding energy of intermediates can be optimized, reducing the energy barrier for electrocatalytic reactions. rsc.org For instance, in core-shell structures like PtRu on a PtNi core, the synergistic effect between the surface alloy and the core further weakens CO adsorption on the metal sites. rsc.org This electronic structural engineering is a key strategy for enhancing the activity, selectivity, and stability of catalysts. rsc.org The goal is to modulate the electronic configuration to achieve an ideal binding energy for reaction intermediates, thereby boosting catalytic performance. cityu.edu.hkrsc.org

Bifunctional Mechanism in Platinum-Ruthenium Catalysis

The most widely accepted explanation for the superior performance of Pt-Ru catalysts in methanol (B129727) and CO oxidation is the bifunctional mechanism. rsc.orgmdpi.commdpi.comnih.gov This mechanism proposes that the two metals perform different, complementary roles in the reaction. Platinum sites are primarily responsible for the adsorption and dehydrogenation of methanol, a process that unfortunately produces CO as a strongly adsorbing intermediate, which poisons the Pt surface. mdpi.commdpi.com

Catalyst SystemProposed MechanismRole of PlatinumRole of RutheniumReference
Pt-Ru Alloy Bifunctional MechanismAdsorbs and dehydrogenates methanol (e.g., CH₃OH → CO_ads + 4H⁺ + 4e⁻)Adsorbs water and provides oxygenated species (e.g., H₂O → OH_ads + H⁺ + e⁻) at lower potentials rsc.orgmdpi.com
Pt-Ru Alloy Electronic (Ligand) EffectElectronic structure is modified by Ru, weakening the Pt-CO bondActs as the alloying element that donates electron density to Pt rsc.orgmdpi.com

Adsorption Dynamics on Platinum-Ruthenium Surfaces

The interaction of reactants and intermediates with the catalyst surface is fundamental to its function. On Pt-Ru alloys, the adsorption dynamics of key species like carbon monoxide, methanol, and water are distinct from those on pure metal surfaces.

Carbon monoxide is a notorious poison for platinum-based catalysts because it adsorbs strongly onto Pt sites, blocking them from participating in the desired reaction. mdpi.com The enhanced CO tolerance of Pt-Ru alloys stems from the synergistic electronic and bifunctional effects. The electronic ligand effect modifies the Pt d-band structure, which weakens the Pt-CO adsorption bond. rsc.org

More significantly, the bifunctional mechanism provides a pathway for the oxidative removal of adsorbed CO (CO_ads). rsc.orgresearchgate.net Ruthenium's ability to form hydroxyl species (OH_ads) at low potentials is key. researchgate.net These OH_ads species, located on Ru sites, can react with CO_ads on neighboring Pt sites in a Langmuir-Hinshelwood type mechanism to form CO₂. researchgate.net This reaction effectively cleans the Pt surface, maintaining its catalytic activity. rsc.orgresearchgate.net Studies on catalysts with varying Pt:Ru ratios show that the presence of ruthenium consistently shifts the onset of CO oxidation to more negative potentials compared to pure Pt. researchgate.net

The electro-oxidation of methanol on a Pt-Ru surface begins with the adsorption of the methanol molecule. mdpi.com Platinum is the more active component for the initial adsorption and subsequent dehydrogenation of methanol. nih.govmdpi.com This process involves the breaking of C-H and/or O-H bonds. Theoretical studies suggest that the initial C-H bond cleavage is often energetically favorable on platinum. researchgate.net

This dehydrogenation process leads to various surface-bound intermediates, with methoxy (B1213986) (CH₃O) being a key species identified in several studies. mdpi.comacs.org On Ru(0001) surfaces, O-H bond scission to form methoxy is considered the primary initial step. mdpi.com Further dehydrogenation of these intermediates ultimately leads to the formation of adsorbed CO, which can poison the catalyst. mdpi.commdpi.com The role of ruthenium in the Pt-Ru alloy is not only to facilitate the removal of this CO but also potentially to promote the initial dissociation of methanol. mdpi.com It has been demonstrated that the presence of adsorbed OH is crucial for the reaction to proceed, suggesting it plays a role beyond simply oxidizing CO, possibly by facilitating the formation of adsorbed methoxy. acs.org

The adsorption and subsequent dissociation of water are central to the bifunctional mechanism. mdpi.com Density functional theory (DFT) calculations show that water molecules preferentially adsorb on the more oxophilic ruthenium sites within the Pt-Ru alloy surface. nih.gov The binding of water to Ru sites is significantly stronger than to Pt sites. For example, on a Pt₂Ru₁/Pt(111) surface alloy, a water monomer binds by -0.730 eV on a Ru site, compared to -0.362 eV on a Pt site. nih.gov This stronger interaction facilitates the subsequent dissociation of water into adsorbed hydroxyl (OH_ads) and hydrogen (H_ads). aps.org

Alloying Pt with Ru reduces the activation energy for water dissociation compared to a pure Pt(111) surface. nih.gov While the reaction on pure Pt(111) requires an activation barrier of 0.64 eV, alloying with Ru lowers this to 0.56 eV. nih.govacs.org In an aqueous environment, the dissociation is even more favorable, with a significantly lower activation barrier, and proceeds via a heterolytic path where solvent molecules are directly involved. aps.org The OH_ads species formed on Ru sites are mobile and can diffuse across the surface, making them available to react with adsorbates on Pt sites. aps.org

SurfaceAdsorbateAdsorption Energy (eV)Activation Barrier for Dissociation (eV)Reference
Pt(111) H₂O-0.64 nih.govacs.org
Pt-Ru alloy H₂O-0.56 nih.govacs.org
Pt₂Ru₁/Pt(111) H₂O on Ru site-0.730- nih.gov
Pt₂Ru₁/Pt(111) H₂O on Pt site-0.362- nih.gov

Methanol and Methoxy Adsorption on Platinum-Ruthenium Systems

Reaction Pathway Analysis on Platinum-Ruthenium Alloy Catalysts

The rate-determining step is often considered to be the oxidative removal of this CO_ads from the platinum surface. researchgate.net The bifunctional mechanism provides the crucial step for this removal:

Methanol Adsorption & Dehydrogenation on Pt: CH₃OH + Pt → Pt-CO_ads + 4H⁺ + 4e⁻

Water Dissociation on Ru: H₂O + Ru → Ru-OH_ads + H⁺ + e⁻

Surface Reaction (Langmuir-Hinshelwood): Pt-CO_ads + Ru-OH_ads → Pt + Ru + CO₂ + H⁺ + e⁻

Some theoretical analyses suggest that the formation of a carboxyl (COOH) intermediate via the reaction of adsorbed CO and OH is a likely step, and on pure ruthenium, this COOH formation would be rate-determining. mdpi.comresearchgate.net However, on the mixed Pt-Ru alloy, the combined effect of the metals facilitates this oxidative removal. researchgate.net The specific energetics and preferred pathway can be influenced by the precise composition and surface structure of the alloy catalyst. d-nb.info

Kinetic Characterization of Platinum-Ruthenium Catalysts

The kinetic analysis of platinum-ruthenium (Pt-Ru) catalysts is crucial for understanding their performance, particularly in reactions like the hydrogen oxidation reaction (HOR) and methanol electro-oxidation. Key parameters derived from these studies, such as the exchange current density, Tafel slope, and activation energy, provide deep insights into the reaction mechanisms and the intrinsic activity of the catalytic materials.

Detailed research findings have demonstrated that the kinetic properties of Pt-Ru catalysts are highly dependent on their composition, structure, and the reaction environment. For instance, in the context of the hydrogen oxidation reaction in alkaline media, Pt-Ru alloys have shown significantly different kinetic behavior compared to pure platinum.

Detailed Research Findings

Kinetic studies often employ techniques like rotating disk electrode (RDE) voltammetry to determine fundamental kinetic parameters. The exchange current density (j₀), a measure of the catalytic activity at the equilibrium potential, is a key metric. For Pt-Ru catalysts, the exchange current density can be influenced by the atomic ratio of platinum to ruthenium. For example, a Pt-rich Ru₀.₂₀Pt₀.₈₀ catalyst exhibited an exchange current density of 1.42 mA/cm², which is nearly three times that of pure platinum (0.490 mA/cm²) in 0.1 M KOH. acs.org In another study, PtRu/C catalysts with varying compositions showed a range of exchange current densities, with a PtRu/C-0.75 sample demonstrating the highest value of 3.68 mA cm⁻². frontiersin.org

The Tafel slope is another critical parameter obtained from polarization curves, which provides information about the rate-determining step of the reaction. For Pt-Ru alloy surfaces in alkaline electrolytes, Tafel slopes of approximately 30 mV/dec have been observed, a significant deviation from the ~125 mV/dec seen for supported platinum. acs.org This suggests that the presence of ruthenium alters the reaction mechanism, making hydrogen dissociative adsorption the rate-limiting step rather than charge-transfer processes. acs.org In contrast, for methanol electro-oxidation on CNT-supported Pt-Ru catalysts, similar Tafel slope values were observed across different atomic ratios and temperatures, indicating a consistent reaction mechanism within the studied range. mdpi.com

The temperature dependence of the reaction kinetics is often evaluated using Arrhenius plots to determine the apparent activation energy. For methanol electro-oxidation, Pt-Ru catalysts have shown that the reaction is thermally activated. mdpi.com For instance, the apparent activation energies for platinum and platinum/ruthenium catalysts were found to be 36 kJ/mol and 49 kJ/mol, respectively, suggesting that ruthenium promotes the activity of platinum without fundamentally changing the reaction pathway. ingentaconnect.com Similarly, for the hydrolysis of sodium borohydride (B1222165), the activation energies for Ru/TiO₂ and Pt/TiO₂ catalysts were determined to be 62.0 and 60.5 kJ mol⁻¹, respectively. acs.org

The following interactive data tables summarize key kinetic parameters for various Platinum-Ruthenium catalysts from different research findings.

Table 1: Exchange Current Densities of Platinum-Ruthenium Catalysts

This table presents the exchange current densities (j₀) for different Pt-Ru catalyst compositions and supports, highlighting the influence of these factors on catalytic activity.

Catalyst CompositionSupportElectrolyteExchange Current Density (j₀)Reference
Pt₀.₂₀Ru₀.₈₀Carbon Black0.1 M KOH1.42 mA/cm² acs.org
PtRu/C-0.75Carbon0.1 M H₂SO₄3.68 mA cm⁻² frontiersin.org
PtRu/C-0.5Carbon0.1 M H₂SO₄2.79 mA cm⁻² frontiersin.org
PtRu/C-1Carbon0.1 M H₂SO₄2.48 mA cm⁻² frontiersin.org
PtRu/C-1.25Carbon0.1 M H₂SO₄2.3 mA cm⁻² frontiersin.org
Pt₀.₁Ru₀.₉NP/OMCOrdered Mesoporous Carbon0.5 M H₂SO₄0.33 mA cm⁻² rsc.org
Pt₀.₀₆Ru₀.₉₄NP/OMCOrdered Mesoporous Carbon0.5 M H₂SO₄0.50 mA cm⁻² rsc.org
Pd-Ru@Pt/CCarbonNot Specified1557 ± 85 A g⁻¹metal nih.gov

Table 2: Tafel Slopes of Platinum-Ruthenium Catalysts

This table showcases the Tafel slopes for various Pt-Ru catalysts, providing insights into the reaction mechanisms.

Catalyst CompositionSupportReactionTafel Slope (mV/dec)Reference
RuₓPtᵧ alloyCarbon BlackHOR in 0.1 M KOH~30 acs.org
PtCarbon BlackHOR in 0.1 M KOH~125 acs.org
Pt/TROTitanium-Ruthenium OxideORR94 pnas.org
Pt/HSACHigh Surface Area CarbonORR80 pnas.org
PtRuNP/OMCOrdered Mesoporous CarbonHER in 0.5 M H₂SO₄~40 rsc.org

Table 3: Apparent Activation Energies of Platinum-Ruthenium Catalysts

This table presents the apparent activation energies for reactions catalyzed by Pt-Ru systems, indicating the temperature sensitivity of the catalytic processes.

Catalyst CompositionSupportReactionApparent Activation Energy (kJ/mol)Reference
PlatinumNot SpecifiedMethanol Electro-Oxidation36 ingentaconnect.com
Platinum/RutheniumNot SpecifiedMethanol Electro-Oxidation49 ingentaconnect.com
Ru/TiO₂Titanium DioxideNaBH₄ Hydrolysis62.0 acs.org
Pt/TiO₂Titanium DioxideNaBH₄ Hydrolysis60.5 acs.org
PtRuCo/GRGrapheneNaBH₄ Hydrolysis55.4 - 61.1 ritter.de

Theoretical and Computational Studies of Platinum Ruthenium 3/4 Systems

Density Functional Theory (DFT) Investigations of Platinum-Ruthenium Surfaces and Alloys

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and structural properties of platinum-ruthenium (Pt-Ru) surfaces and alloys, providing key insights into their catalytic behavior. acs.orgconicet.gov.armdpi.com Studies using periodic DFT calculations have explored various aspects of these systems, from the adsorption of key molecules to the stability of different surface compositions. acs.orgconicet.gov.ar

A central focus of DFT studies has been the adsorption of carbon monoxide (CO) and hydroxyl (OH) species on Pt-Ru surfaces, which is critical for understanding the CO tolerance of these catalysts in fuel cells. acs.org Slab geometry models, which are considered the most accurate for calculating chemisorption energies on surfaces, have been employed to study pure Pt and Ru, as well as Pt-Ru alloys with varying mixing ratios. acs.org These calculations reveal that the introduction of ruthenium into a platinum lattice weakens the bond of both CO and OH to the platinum sites. Conversely, adding platinum to a ruthenium surface strengthens the bond of these species to the ruthenium sites. acs.org

DFT calculations have also been used to analyze the electronic structure of Pt-Ru alloys. The introduction of ruthenium atoms into a platinum surface induces a broadening of the d-band, which in turn affects the adsorption energies of reactants like hydrogen. conicet.gov.ar Specifically, the presence of ruthenium significantly reduces the hydrogen adsorption energy on platinum sites. conicet.gov.ar

The composition of Pt-Ru alloys plays a crucial role in their catalytic activity. conicet.gov.ar While some electrochemical measurements suggest an optimal catalytic activity for methanol (B129727) electro-oxidation at around 50 at.% Ru, other studies point to lower optimal Ru surface contents in the range of 10–40 at.%. conicet.gov.aracs.org DFT studies help to rationalize these experimental findings by providing a detailed picture of the electronic and geometric effects at the atomic level. conicet.gov.aracs.org For instance, DFT calculations have been used to compare different Pt-Ru(111) surface models with pure Pt(111), shedding light on how ruthenium alters the electronic structure and hydrogen adsorption properties of platinum. conicet.gov.ar

Furthermore, DFT has been employed to investigate the structural properties of Pt-Ru nanoparticles. These studies have shown that the dominant phase of bulk ruthenium is hexagonal close-packed (hcp), while face-centered cubic (fcc) phases have been observed in nanoparticles. mdpi.com DFT calculations with long-range dispersion corrections have been used to determine the lattice parameters, surface energies, and work functions of different crystallographic surfaces of fcc Ru, Pd, and Pt. mdpi.com

The table below summarizes key findings from DFT studies on Pt-Ru surfaces and alloys:

Property InvestigatedKey FindingsReferences
CO and OH Adsorption Ru weakens CO and OH binding to Pt sites; Pt strengthens CO and OH binding to Ru sites. acs.org
Electronic Structure Ru broadens the d-band of Pt, reducing hydrogen adsorption energy. conicet.gov.ar
Surface Composition Optimal Ru content for catalytic activity varies depending on the reaction and catalyst preparation. conicet.gov.aracs.org
Nanoparticle Structure Fcc phases of Ru can be present in nanoparticles, and their surface properties can be modeled with DFT. mdpi.com

Quantum-Chemical Calculations for Interfacial Interactions in Platinum-Ruthenium

Quantum-chemical calculations provide a fundamental understanding of the interfacial interactions within platinum-ruthenium (Pt-Ru) systems, which are crucial for their catalytic performance. aspbs.commdpi.comresearchgate.net These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of electronic structures, bonding, and charge transfer at the interface between Pt-Ru alloys and other materials, such as adsorbates or support materials. acs.orgaspbs.com

A key area of investigation is the interaction of Pt-Ru surfaces with molecules relevant to fuel cell reactions, such as carbon monoxide (CO) and hydroxyl (OH). acs.org Quantum-chemical calculations have shown that the presence of ruthenium modifies the electronic properties of platinum, leading to a weaker bond between platinum and CO. acs.org This "ligand effect" is a primary reason for the enhanced CO tolerance of Pt-Ru catalysts compared to pure platinum. acs.org Similarly, the interaction with OH species is also modulated, influencing the bifunctional mechanism where ruthenium provides oxygen-containing species to oxidize CO adsorbed on adjacent platinum sites. mdpi.com

The interaction between Pt-Ru nanoparticles and the support material, often carbon, is another critical aspect studied through quantum-chemical calculations. mdpi.comresearchgate.net These calculations help to elucidate the nature of the metal-support interaction, which can significantly impact the stability and activity of the catalyst. mdpi.comresearchgate.net For example, strong interactions can prevent the agglomeration of nanoparticles and modify the electronic structure of the metal, further tuning its catalytic properties. mdpi.com

Furthermore, quantum-chemical methods are employed to study the structure of water at the Pt-Ru electrode interface. nih.gov Ab initio molecular dynamics simulations, a type of quantum-chemical calculation, have revealed that ruthenium atoms in a Pt-Ru surface alloy interact more strongly with water than platinum atoms. nih.gov This preferential interaction with ruthenium influences the structure of the water layers at the electrode surface, which in turn can affect the reaction kinetics. nih.gov

The table below summarizes key applications of quantum-chemical calculations in the study of Pt-Ru interfacial interactions:

Area of InvestigationKey Insights from Quantum-Chemical CalculationsReferences
Adsorbate Interactions Elucidation of the ligand effect, where Ru weakens the Pt-CO bond, enhancing CO tolerance. acs.org
Metal-Support Interactions Understanding how the support material influences the stability and electronic properties of Pt-Ru nanoparticles. mdpi.comresearchgate.net
Electrode-Electrolyte Interface Modeling the structure of water at the Pt-Ru surface and its influence on reaction kinetics. nih.gov
Bifunctional Mechanism Investigating how Ru promotes the formation of OH species that facilitate the oxidation of CO on Pt sites. mdpi.com

Molecular Modeling and Simulation of Reaction Dynamics on Platinum-Ruthenium Electrodes

Molecular modeling and simulation techniques, particularly molecular dynamics (MD) and methods based on first principles, are instrumental in unraveling the complex reaction dynamics occurring at the surface of platinum-ruthenium (Pt-Ru) electrodes. tandfonline.comtandfonline.comresearchgate.net These computational approaches provide a time-resolved, atomistic view of processes that are often difficult to probe experimentally.

A significant application of these simulations is in understanding the mechanism of the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR) on Pt-Ru surfaces. researchgate.net Ab initio molecular dynamics simulations have been used to verify the presence of adsorbed hydroxyl (OHad) species on pre-oxidized metal surfaces. researchgate.net These simulations show that OHad can alter the orientation of water molecules in the electric double layer from a "H-down" to an "O-down" configuration. researchgate.net This change in water orientation can shorten the distance between adsorbed hydrogen (Had) and interfacial water, promoting the formation of a hydrogen-bond network and ultimately enhancing the kinetics of the HOR. researchgate.net

Furthermore, multi-paradigm, multi-scale simulation strategies are being developed to bridge the gap between quantum mechanical descriptions of bond breaking and forming events and the macroscopic behavior of a fuel cell. tandfonline.com This involves using quantum mechanics to train reactive force fields (like ReaxFF) that can then be used for large-scale molecular dynamics simulations of millions of atoms while retaining quantum mechanical accuracy. tandfonline.comosti.gov These simulations can model the complex environment of a fuel cell, including the electrocatalyst, the proton-conducting membrane, and the interfaces between them. tandfonline.com

Molecular dynamics simulations are also crucial for studying the structure and dynamics of the electrode-electrolyte interface. researchgate.net These simulations can model the formation of the electrical double layer and the behavior of ions and solvent molecules near the electrode surface under an applied voltage. researchgate.net Understanding the structure of this interface is critical, as it directly influences the rates of electrochemical reactions.

The table below highlights key areas where molecular modeling and simulation are applied to study reaction dynamics on Pt-Ru electrodes:

Simulation TechniqueApplication in Pt-Ru SystemsKey FindingsReferences
Ab Initio Molecular Dynamics Hydrogen Evolution/Oxidation ReactionsOHad alters water orientation, promoting hydrogen bonding and enhancing reaction kinetics. researchgate.net
Reactive Force Field (ReaxFF) MD Multi-scale modeling of fuel cell componentsEnables large-scale simulations of the entire membrane-electrode assembly with near-quantum accuracy. tandfonline.comosti.gov
Classical Molecular Dynamics Electrode-Electrolyte InterfaceProvides insights into the structure and dynamics of the electrical double layer under operating conditions. researchgate.net
Direct Molecular Dynamics/DFT Underpotential Deposition of HydrogenReveals the spontaneous self-assembly of adsorbed hydrogen atoms into a hexagonal honeycomb network on Pt(111). tandfonline.com

Computational Predictions of Optimal Platinum-Ruthenium Surface Compositions

Computational methods, particularly those based on Density Functional Theory (DFT), play a pivotal role in predicting the optimal surface compositions of platinum-ruthenium (Pt-Ru) catalysts for various electrochemical reactions. chemrxiv.orgresearchgate.net These theoretical approaches allow for the systematic screening of a vast number of possible compositions, which is often impractical to explore experimentally.

One of the primary applications of these computational predictions is in the design of catalysts for the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER). chemrxiv.orgresearchgate.net For instance, a high-throughput screening approach utilizing a machine-learning cluster expansion model has been developed to explore the quinary alloy composition space of Ir-Pd-Pt-Rh-Ru nanoparticles for the ORR. chemrxiv.org By combining this with Metropolis Monte Carlo simulations, researchers can predict the thermodynamic equilibrium structures of nanoparticles and the average turnover frequencies of all surface sites. chemrxiv.org Such studies have suggested that for octahedral nanoparticles, the ORR activity is maximized with relatively high Pt and Ru compositions and minimized Pd and Rh compositions. chemrxiv.org

For the HER, computational high-throughput screening has been used to evaluate the activity and stability of over 700 binary surface alloys. researchgate.net These studies have identified several promising Pt-Ru based alloys that are predicted to be both active and stable in acidic environments. researchgate.net The stability of the alloy in the electrochemical environment is a critical factor that is considered in these predictions, as many alloys with high predicted activity may not be stable under reaction conditions. researchgate.net

The bifunctional mechanism, which is key to the enhanced CO tolerance of Pt-Ru catalysts, is also a factor in determining the optimal composition. mdpi.com Computational studies have helped to confirm that platinum is the active catalyst for the dehydrogenation of methanol, while ruthenium is responsible for the dehydrogenation of water to provide the necessary oxygenated species to oxidize CO. mdpi.com The optimal surface composition, therefore, represents a balance between having sufficient Pt sites for methanol adsorption and dehydrogenation, and enough Ru sites to facilitate water dissociation and CO oxidation.

The table below summarizes how computational predictions are used to determine optimal Pt-Ru surface compositions:

Computational MethodApplicationKey Predictive InsightsReferences
High-Throughput DFT Screening Oxygen Reduction Reaction (ORR) in Quinary AlloysPredicted that high Pt and Ru content in Ir-Pd-Pt-Rh-Ru nanoparticles maximizes ORR activity. chemrxiv.org
High-Throughput DFT Screening Hydrogen Evolution Reaction (HER) in Binary AlloysIdentified stable and active Pt-Ru surface alloys for the HER in acidic media. researchgate.net
DFT Calculations Methanol OxidationConfirmed the bifunctional mechanism and the need for a balance of Pt and Ru sites for optimal activity. mdpi.com
DFT Calculations CO OxidationHelps to understand how the arrangement and ratio of Pt and Ru atoms on the surface affect the binding energies of CO and OH, thereby influencing the reaction rate. acs.org

Studies on Metal-Carbon Interface Interactions in Supported Platinum-Ruthenium Catalysts

A strong metal-support interaction (SMSI) is generally desirable as it can prevent the aggregation and detachment of metal nanoparticles, thereby enhancing the stability of the electrocatalyst. mdpi.comoaepublish.com The interaction at the interface can lead to electronic and geometric modulations of the catalyst. mdpi.comresearchgate.net Electron transfer can occur between the metal and the carbon support, which alters the electronic structure of the Pt-Ru nanoparticles and can modify their catalytic activity. mdpi.com

The nature of the carbon support itself plays a crucial role. For example, the presence of functional groups or heteroatom doping (e.g., with nitrogen, boron, or sulfur) on the carbon support can serve as anchoring points for the Pt-Ru nanoparticles, leading to better dispersion and stability. nih.gov Computational studies have explored how these heteroatoms influence the electronic interactions with the metal d-orbitals. For instance, incorporating nitrogen into a carbon support for a ruthenium catalyst was found to increase dispersion and stability due to enhanced electronic interactions. nih.gov

Furthermore, the structure of the carbon material, such as ordered mesoporous carbon, can provide a high surface area and good electrical conductivity, making it an ideal support. rsc.org The interaction of colloidal Pt-Ru nanoparticles with such ordered carbon films has been studied, revealing information about the distribution and accessibility of the active sites. rsc.org

The table below summarizes key aspects of the metal-carbon interface in supported Pt-Ru catalysts that have been investigated through theoretical studies:

Aspect of InteractionKey Findings from Theoretical StudiesReferences
Catalyst Stability Strong metal-support interactions prevent nanoparticle aggregation and detachment. mdpi.comoaepublish.com
Electronic Effects Electron transfer between the metal and carbon support can modify the electronic structure and catalytic activity of Pt-Ru. mdpi.com
Role of Heteroatom Doping Heteroatoms in the carbon support can act as anchoring sites, improving nanoparticle dispersion and stability. nih.gov
Influence of Carbon Structure Ordered mesoporous carbon provides a high surface area and good conductivity, enhancing the accessibility of active sites. rsc.org
Surface Oxidation The interaction with the support can influence the oxidation state of the metal species at the interface. rsc.org

Degradation Phenomena and Durability of Platinum Ruthenium 3/4 Catalysts

Particle Agglomeration and Ostwald Ripening in Platinum-Ruthenium Systems

Beyond dissolution, the durability of Pt-Ru catalysts is compromised by the physical growth of nanoparticles, which primarily occurs through two mechanisms: Ostwald ripening and particle agglomeration. nih.govmpg.ded-nb.info Both processes result in an increase in the average particle size, which in turn decreases the specific ECSA and, consequently, the catalyst's mass activity. d-nb.info

Ostwald ripening involves the dissolution of smaller, higher-energy nanoparticles and the redeposition of the dissolved metal ions onto larger, more stable particles. d-nb.infoucl.ac.uk This mechanism is fundamentally driven by the difference in surface energy between particles of varying sizes. d-nb.info Studies on the synthesis of Pt-Ru nanoparticles have shown that coarsening, indicative of an Ostwald ripening mechanism, becomes more dominant at elevated temperatures and over longer periods. researchgate.net

Particle agglomeration , on the other hand, is the process where catalyst particles migrate on the support surface and coalesce to form larger agglomerates. d-nb.info This migration is often a direct consequence of the degradation of the catalyst support, typically carbon. d-nb.info As the carbon support corrodes, the nanoparticles can become detached, allowing them to move and merge with others. d-nb.info Distinguishing between these two growth mechanisms is crucial for developing targeted mitigation strategies. It has been proposed that the time dependence of particle growth differs for each mechanism, with agglomeration leading to linear growth and Ostwald ripening exhibiting a root-like time dependence. d-nb.info

Dealloying and Surface Atom Rearrangement in Platinum-Ruthenium Catalysts

Dealloying is a significant degradation mechanism that involves the selective leaching of the less noble metal, ruthenium, from the Pt-Ru alloy. researchgate.net This preferential dissolution of ruthenium is a well-known phenomenon under fuel cell operating conditions and leads to a platinum-enriched surface. researchgate.netnih.govmpg.de The loss of ruthenium from the alloy structure compromises the bifunctional mechanism that gives Pt-Ru catalysts their high tolerance to CO, thereby reducing their performance. researchgate.netmdpi.com

In addition to the change in composition due to dealloying, the catalyst surface can undergo restructuring. researchgate.net Operating conditions can induce the rearrangement of surface atoms and lead to changes in the surface morphology. mdpi.com For instance, extended operation can result in an increase in platinum and ruthenium oxides on the catalyst surface, which can block active sites and inhibit catalytic activity. mdpi.com

Support-Related Degradation of Platinum-Ruthenium Catalysts

To combat this, alternative, more stable support materials are being investigated. For example, titanium–ruthenium oxide (TRO) has been shown to be a remarkably stable support material compared to conventional high surface-area carbon (HSAC). pnas.orgnih.govpnas.org

Table 1: Comparison of Catalyst Stability on Different Supports After Accelerated Stress Tests pnas.orgnih.gov
CatalystSupportLoss in ECSALoss in Mass ActivityLoss in Specific Activity
Pt/TROTitanium–Ruthenium Oxide16%18%3%
Pt/HSACHigh Surface-Area Carbon39%52%22%

As the data indicates, the catalyst supported on the more stable TRO material exhibits significantly lower degradation in terms of active surface area and activity compared to the carbon-supported catalyst.

For the widely used carbon-supported Pt-Ru catalysts, the electrochemical corrosion of the carbon support is a major life-limiting factor. researchgate.net Carbon is thermodynamically unstable at the high potentials experienced during fuel cell start-up and shutdown events, leading to its oxidation to CO or CO2. researchgate.netnih.gov This corrosion has several detrimental effects.

Firstly, the oxidation of the carbon matrix weakens the interaction between the support and the catalyst nanoparticles. nih.govresearchgate.net This can lead to the detachment of Pt-Ru particles from the support, resulting in a loss of active catalyst and electrical contact. pnas.orgresearchgate.netnih.gov These detached particles may then agglomerate, further reducing the ECSA. pnas.orgnih.gov

Secondly, carbon corrosion alters the structure of the catalyst layer. It can cause a collapse of the porous structure, leading to reduced porosity, which in turn creates limitations for mass transport of reactants and products. pnas.orgnih.gov Furthermore, the formation of oxygenated functional groups on the carbon surface increases its hydrophilicity, which can exacerbate water flooding issues within the electrode. pnas.orgnih.gov Studies have shown a direct correlation between the corrosion resistance of the carbon support and the stability of the platinum catalyst; supports with lower resistance to corrosion lead to greater performance degradation. researchgate.nettandfonline.com

Detachment and Delamination of Platinum-Ruthenium Particles

The physical loss of catalyst particles through detachment and the subsequent delamination of the catalyst layer are significant mechanical degradation mechanisms that contribute to the performance decline of fuel cells utilizing Platinum-Ruthenium (Pt-Ru) catalysts. These phenomena stem from the weakening of the interaction between the catalyst particles and their support material, as well as the loss of adhesion between the catalyst layer and the proton exchange membrane.

Several factors contribute to the detachment of Pt-Ru nanoparticles. A primary cause is the corrosion of the carbon support material on which the catalyst particles are dispersed. researchgate.net In the harsh electrochemical environment of a fuel cell, particularly at the cathode but also relevant at the anode, the carbon support can undergo oxidation to carbon dioxide. researchgate.net This corrosion process effectively removes the anchoring sites for the Pt-Ru particles, leading to their detachment into the electrolyte. researchgate.net Once detached, these particles are no longer electrically connected to the electrode and become catalytically inactive, resulting in a loss of electrochemical surface area (ECSA). Other degradation mechanisms that can occur at potentials below +0.8 V vs. RHE include the detachment of catalyst particles and the rearrangement of surface atoms. researchgate.net

Delamination, the separation of the catalyst layer from the membrane, is another critical failure mode. researchgate.net This can be exacerbated by mechanical stresses induced by the swelling and shrinking of the membrane during fuel cell operation cycles. researchgate.net A study reported that the differential in swelling ratios between the catalyst layer and the membrane can enhance stress, potentially leading to delamination. researchgate.net The bonding force achieved through methods like hot-pressing the catalyst-coated membrane (CCM) may not be sufficient to withstand the swelling of the membrane during operation, resulting in delamination. researchgate.net Material loss within the catalyst layer, whether from carbon corrosion or particle dissolution, can create voids, pinholes, and micro-cracks that act as initiation sites for delamination. researchgate.net

Mitigation Strategies for Platinum-Ruthenium Catalyst Degradation

To enhance the durability of Platinum-Ruthenium catalysts and counteract the degradation mechanisms described, several mitigation strategies have been developed, focusing on improving the stability of the catalyst itself and its interaction with the support and binder.

A key strategy is the development of more robust catalyst supports to replace conventional carbon blacks. nih.gov Since carbon corrosion is a primary driver of particle detachment, using materials with higher corrosion resistance is paramount. nih.govarxiv.org Highly graphitized carbon has shown better resistance to electrochemical oxidation compared to amorphous carbon. arxiv.org An even more advanced approach involves using non-carbon supports, such as metal oxides. nih.gov For instance, platinum supported on titanium-ruthenium oxide (Pt/TRO) has demonstrated remarkable stability in accelerated degradation tests designed to simulate vehicle startup and shutdown, which are conditions known to induce severe support corrosion. nih.gov In these tests, the Pt/TRO catalyst showed significantly less performance loss compared to a standard Pt on high surface area carbon (Pt/HSAC) catalyst. nih.gov

Another effective approach is the structural modification of the catalyst particles themselves. arxiv.org Core-shell structures, where a ruthenium core is encapsulated by a platinum shell (Ru@Pt), are designed to protect the more susceptible ruthenium core from dissolution. researchgate.netarxiv.org The Pt shell can slow down or even prevent the dissolution of Ru, with the effect being more pronounced with increasing thickness of the Pt layer. researchgate.net This design not only improves durability but also maximizes the use of the more expensive platinum. arxiv.org

Interfacial engineering, focusing on the binder and its interaction with the catalyst particles, also plays a crucial role. The use of polytetrafluoroethylene (PTFE) as a binder has been studied in anion exchange membrane water electrolyzers (AEMWEs), which also employ Pt-Ru catalysts. It was found that while low concentrations (5-9 wt%) of PTFE could lead to catalyst delamination, increasing the PTFE content to 20 wt% resulted in stable operation, suggesting that an optimized binder content is crucial for maintaining the structural integrity of the catalyst layer. rsc.org

Surface-engineering strategies that modify the outer layers of the catalyst can also control the adsorption of species that might accelerate degradation. mdpi.com Encapsulating the catalyst in a protective layer, such as a thin layer of N-doped carbon, has been shown to improve tolerance to poisoning and enhance long-term stability. mdpi.com

The table below summarizes key research findings on mitigating the degradation of platinum-group metal catalysts, which are applicable to Pt-Ru systems.

Mitigation StrategyApproachKey FindingReference
Stable Support Materials Replacing high surface area carbon (HSAC) with titanium-ruthenium oxide (TRO).Pt/TRO lost only 18% of initial mass activity, whereas Pt/HSAC lost 52% in ex situ tests. In situ tests showed negligible voltage loss for Pt/TRO. nih.gov
Structural Modification Creating Ru-core Pt-shell (Ru@Pt) nanoparticles.The Pt shell is thought to be more durable than a standard Pt-Ru alloy by slowing or inhibiting the dissolution of the Ru core. researchgate.net
Binder Optimization Increasing PTFE binder content in the catalyst layer.Increasing PTFE content to 20 wt% showed stable AEMWE operation for 1600 cycles, preventing rapid degradation from catalyst delamination seen at lower contents. rsc.org
Surface Engineering Encapsulating Pt-Ru catalyst with hexagonal boron nitride (h-BN).The PtRu@h-BN/C catalyst showed a current density decrease of less than 20% in the presence of CO, compared to a 60% decrease for the unprotected PtRu/C catalyst. mdpi.com

Intermetallic Compounds and Advanced Platinum Ruthenium Alloy Forms

Formation and Characterization of Platinum-Ruthenium Intermetallic Phases

Intermetallic compounds are distinct from random alloys as they possess an ordered crystal structure with specific atomic sites for each metal, leading to unique electronic and geometric properties. giessereilexikon.comd-nb.infonih.gov In the platinum-ruthenium system, however, the formation of ordered intermetallic phases is less common than the formation of solid solutions. The equilibrium phase diagram for Pt-Ru is characterized by extensive solid solubility rather than numerous discrete intermetallic compounds. researchgate.net

A composition of Platinum-ruthenium (3/4) corresponds to an atomic percentage of approximately 42.9% platinum and 57.1% ruthenium. According to the established Pt-Ru phase diagram, alloys in this compositional range typically form a single-phase face-centered cubic (FCC) solid solution. acs.org This structure consists of a disordered arrangement where ruthenium atoms substitute platinum atoms within the FCC crystal lattice. mdpi.com At slightly higher ruthenium concentrations (approximately above 60 at. %), a two-phase region emerges where both the platinum-rich FCC phase and a ruthenium-rich hexagonal close-packed (HCP) phase coexist. acs.org

The formation and characterization of these phases are heavily reliant on advanced analytical techniques.

X-ray Diffraction (XRD) is a primary tool used to identify the crystal structure of the alloy. For a Pt-Ru (3/4) alloy, XRD patterns would show peaks corresponding to an FCC lattice. As ruthenium content increases in the FCC phase, the diffraction peaks shift to higher angles, indicating a contraction of the unit cell lattice due to the smaller atomic radius of ruthenium compared to platinum. acs.orgmdpi.com

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) provide direct visualization of the alloy's microstructure, nanoparticle morphology, and elemental distribution. saimm.co.za These techniques can confirm the presence of single or multiple phases and assess the homogeneity of the alloy.

X-ray Photoelectron Spectroscopy (XPS) is employed to determine the surface composition and electronic states of the platinum and ruthenium atoms, which is crucial for understanding the material's catalytic properties. acs.org

While first-principles calculations have explored the potential for ordered ground states in the Pt-Ru system, predicting a stable compound with a CdTi prototype, experimentally synthesized alloys at the 3:4 ratio predominantly exhibit the characteristics of a disordered solid solution. aps.org

Influence of Stoichiometry on Intermetallic Structure and Properties

The stoichiometry, or the atomic ratio of platinum to ruthenium, is the most critical factor governing the structure and resulting properties of the alloy. The Pt-Ru binary system demonstrates a clear progression of structural changes as the composition varies from pure platinum to pure ruthenium.

Structural Transitions: At room temperature, the alloy maintains a single FCC structure for ruthenium concentrations up to approximately 60 at. %. Beyond this point, it enters a two-phase region where FCC and HCP structures coexist. At very high ruthenium content (above ~80-84 at. %), the alloy stabilizes into a single HCP structure, characteristic of pure ruthenium. acs.org A Pt-Ru (3/4) alloy, with ~57 at. % Ru, resides within the single-phase FCC region, close to the boundary where the HCP phase begins to appear. acs.org

Lattice Parameters: In the FCC solid solution region, the lattice parameter of the unit cell decreases systematically as the ruthenium content increases. This is a direct consequence of the substitution of larger platinum atoms with smaller ruthenium atoms, following Vegard's law.

Physical and Mechanical Properties: The addition of ruthenium significantly hardens and strengthens platinum. This hardening effect is a key reason for the use of Pt-Ru alloys in applications requiring high durability. Properties such as electrical resistivity and work function are also strongly dependent on the composition and the corresponding crystal phase. acs.org A strong dependence of these properties is often observed in the compositional range where phase transitions occur.

The following table summarizes the relationship between stoichiometry and crystal structure in the Pt-Ru system.

Ru Content (at. %)Pt:Ru Ratio (Approx.)Predominant Phase(s)Crystal Structure
0 - 60%> 2:3(Pt) Solid SolutionFace-Centered Cubic (FCC)
~57% ~3:4 (Pt) Solid Solution Face-Centered Cubic (FCC)
60% - 84%~2:3 to ~1:5(Pt) + (Ru)FCC + Hexagonal Close-Packed (HCP)
84% - 100%< 1:5(Ru) Solid SolutionHexagonal Close-Packed (HCP)

This table is based on data from the Pt-Ru equilibrium phase diagram. acs.org

Future Research Directions in Platinum Ruthenium 3/4 Catalysis

Advancements in Catalyst Design for Enhanced Performance and Durability

Future progress in Pt-Ru catalysis is intrinsically linked to the ability to design and synthesize catalysts with precisely controlled properties at the nanoscale. Research is moving beyond traditional synthesis methods to create more active, durable, and cost-effective materials.

The synthesis method itself is a critical variable. Researchers are developing simple and scalable surfactant-free synthesis methods to produce Pt-Ru nanoparticles with controlled sizes and a uniform distribution on the support material. mdpi.com Studies have shown that the choice of reducing agent (e.g., ethylene (B1197577) glycol, ethanol) and the pH of the reaction medium can significantly influence the final nanoparticle size, which in turn affects the electrochemical surface area (ESA) and catalytic activity. mdpi.commdpi.com For instance, using ethylene glycol as a solvent and reducing agent has been shown to produce smaller, more uniformly distributed bimetallic nanoparticles compared to syntheses using ethanol (B145695) or isopropanol. mdpi.com The goal is to develop methods that are not only effective at the lab scale but can also be scaled up for commercial production. mdpi.com

Furthermore, enhancing catalyst durability is paramount. A significant cause of performance degradation is the poisoning of the platinum surface by intermediate species like carbon monoxide (CO). mdpi.com Future catalyst designs aim to improve tolerance to such poisons. Regulating the electronic structure of the catalyst by controlling factors like crystal facet, particle size, and morphology can enhance its intrinsic activity and stability. oaes.cc Additionally, the development of novel, highly stable precatalysts, such as air- and moisture-stable ruthenium complexes, simplifies handling and implementation, potentially accelerating their adoption in industrial processes. manchester.ac.uk

Table 1: Impact of Synthesis Parameters on Pt-Ru/C Catalyst Characteristics

Synthesis ParameterEffect on CatalystResearch Finding
Reducing Agent Influences nanoparticle size and distribution.Ethylene glycol has been shown to produce smaller (e.g., < 2 nm) and more uniformly distributed nanoparticles compared to ethanol or isopropanol, leading to a higher electrochemical surface area. mdpi.com
pH of Reaction Medium Affects particle size and morphology.Increasing the pH during synthesis can lead to smaller bimetallic particles with a narrower size dispersion. An optimal molar ratio of alkali to metal precursors was found to be more effective. mdpi.com
Synthesis Method Determines final particle size and electrochemical activity.Different liquid-phase methods (e.g., polyol vs. borohydride (B1222165) reduction) result in Pt-Ru nanoparticles with average sizes ranging from 1.9 to 3.9 nm. A decrease in average particle size generally leads to an increase in the electrochemical surface area. mdpi.com
Metal Loading Impacts electrochemical performance.The mass fraction of the Pt-Ru component on the carbon support can be varied to study its effect on electrochemical parameters, with studies scaling synthesis to produce catalysts with 30%, 40%, and 60% metal content. mdpi.com

Emerging Characterization Techniques for In-Situ Studies

To design better catalysts, a deep understanding of how they function and degrade under actual operating conditions is essential. The development and application of in-situ and operando characterization techniques are revolutionizing the study of catalytic processes by providing real-time insights into the catalyst's structure and chemical state during a reaction. osti.gov

These advanced methods allow researchers to observe the dynamic behavior of Pt-Ru catalysts, moving beyond the static picture provided by traditional ex-situ analysis. osti.gov A suite of powerful techniques is being deployed to probe the catalyst-electrolyte interface:

In-situ X-ray Absorption Spectroscopy (XAS) : This technique, including XANES and EXAFS, is used to uncover the oxidation state of the metal components and their coordination environment during reaction. researchgate.net It can reveal how the electronic structure of Pt and Ru changes under different electrochemical potentials. researchgate.net

In-situ X-ray Diffraction (XRD) : High-energy XRD can track changes in the morphology and crystal structure of Pt-Ru nanoparticles during accelerated stress tests that mimic fuel cell operating conditions. acs.org

In-situ Infrared (IR) Spectroscopy : Techniques like Attenuated Total Reflectance IR (ATR-IR) spectroscopy are well-suited for studying adsorbed species on the catalyst surface, providing crucial information on reaction intermediates and poisoning species like CO. researchgate.net

In-situ and Operando Microscopy : Advances in electron microscopy and scanning probe microscopy allow for the direct visualization of catalysts at the atomic scale under reaction conditions. osti.goviapchem.org Techniques like electrochemical scanning tunneling microscopy (EC-STM) can image the atomic arrangement of the catalyst surface in an electrochemical environment.

Mass Spectrometry Techniques : Methods such as differential electrochemical mass spectrometry (DEMS) and inductively coupled plasma mass spectrometry (ICP-MS) coupled with electrochemical cells can provide quantitative information on reaction products and catalyst dissolution in real-time. acs.orgiapchem.org

The integration of these multiple in-situ techniques provides a more complete picture of catalytic mechanisms. osti.gov For example, by combining XRD and ICP-MS, researchers can correlate structural changes with catalyst dissolution, helping to identify the root causes of degradation. acs.org Future research will focus on further developing these techniques and combining them with computational modeling to create a powerful feedback loop for accelerating catalyst design and optimization. osti.gov

Table 2: In-Situ Characterization Techniques for Pt-Ru Catalyst Research

TechniqueInformation ProvidedApplication Example
High-Energy X-ray Diffraction (HE-XRD) Evolution of nanoparticle morphology and crystal structure.Tracking structural stability of Pt nanoparticles on mixed oxide supports during potential cycling to mimic fuel cell conditions. acs.org
X-ray Absorption Spectroscopy (XAS) Oxidation state and electronic structure of metal particles.Uncovering the different reduction behaviors of Pt and Ru and observing the extent of Ru oxidation under reaction conditions. researchgate.net
Attenuated Total Reflectance IR (ATR-IR) Spectroscopy Identification of adsorbates and surface species.Revealing the formation and adsorption of carbonaceous species, including CO, on the Pt surface during alcohol oxidation. researchgate.net
Scanning Flow Cell-ICP-MS (SFC-ICP-MS) Real-time tracking of metal dissolution.Quantifying the dissolution of Pt from the catalyst surface to investigate degradation mechanisms. acs.orgiapchem.org
Differential Electrochemical Mass Spectrometry (DEMS) Time- and potential-resolved detection of volatile products.Identifying gaseous products and intermediates formed during electrocatalytic reactions. iapchem.org

Synergies with Other Materials in Platinum-Ruthenium Composites

The performance of a Pt-Ru catalyst is not solely determined by the metallic nanoparticles themselves but is also heavily influenced by their interaction with other materials in the composite structure. Future research will increasingly focus on exploiting synergistic effects between the Pt-Ru active phase and support materials or other additives to enhance catalytic activity and stability. gsconlinepress.comresearchgate.net

The support material plays a crucial role beyond simply providing a surface for nanoparticle dispersion. Advanced nanocarbon materials, such as graphene , carbon nanotubes (CNTs) , and their composites, are being explored as superior alternatives to traditional carbon black. researchgate.netd-nb.info These materials offer high surface area, excellent electrical conductivity, and greater resistance to corrosion, which improves the durability of the catalyst. d-nb.info Research has shown that graphene-supported Pt-Ru nanoparticles demonstrate enhanced efficiency for methanol (B129727) oxidation compared to those on conventional carbon supports. researchgate.net The synergistic boosting effect can arise from strong metal-support interactions that modify the electronic properties of the Pt-Ru nanoparticles and improve their stability. d-nb.info

Beyond carbon, other support materials are being investigated. For example, combining Pt-Ru with MXenes (a class of two-dimensional transition metal carbides and nitrides) has been shown to significantly increase the current density in direct methanol fuel cells (DMFCs). researchgate.net The unique electronic and surface properties of MXenes can create a synergistic effect with the bimetallic catalyst. researchgate.net Similarly, mixed metal oxides are being used as supports. acs.org

Table 3: Synergistic Effects in Pt-Ru Composite Catalysts

Composite MaterialSynergistic EffectPerformance Enhancement
Pt-Ru on Graphene/RGO-TiO₂ Graphene provides high surface area and conductivity. The composite support (RGO-TiO₂) provides further boosting. researchgate.netEnhanced efficiency, higher oxidation current density, and better CO tolerance for methanol and ethanol oxidation compared to Pt-Ru/C. researchgate.net
Pt-Ru with MXene (Ti₃C₂Tₓ) The MXene support enhances the catalytic activity of the bimetallic Pt-Ru nanoparticles.The current density of the MXene-enhanced catalyst was found to be significantly higher (e.g., 2.34 times) than a commercial catalyst in a DMFC system. researchgate.net
Pt-Ru on Activated Carbon Cloth (ACC) The catalyst facilitates the co-hydrogenation of different organic molecules through synergistic interactions. rsc.orgThe presence of phenol (B47542) enhances the electrochemical hydrogenation of benzoic acid due to the formation of hydrogen-bonded complexes that adsorb more strongly on the catalyst surface. rsc.org
Pt-Ru with Ni(OH)₂ The catalyst operates via a bi-functional mechanism where Pt adsorbs hydrogen and Ni(OH)₂ clusters adsorb reactive OH species. oaes.ccThe presence of oxyphilic Ni(OH)₂ clusters promotes the dissociation of water and accelerates the overall reaction kinetics for the hydrogen oxidation reaction. oaes.cc

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing platinum-ruthenium (3:4) nanoparticles with controlled size and alloy homogeneity?

  • Methodological Answer : Synthesis often involves colloidal methods or chemical reduction. For example, polyol reduction with ethylene glycol as both solvent and reducing agent can yield Pt-Ru nanoparticles. Precise control of metal precursor ratios (e.g., H₂PtCl₆ and RuCl₃) and stabilizing agents (e.g., polyvinylpyrrolidone) is critical. Characterization via X-ray diffraction (XRD) and transmission electron microscopy (TEM) confirms atomic ratios and homogeneity. Energy-dispersive X-ray spectroscopy (EDS) mapping is essential to verify elemental distribution .

Q. How do platinum-ruthenium (3:4) catalysts enhance methanol electrooxidation compared to pure platinum?

  • Methodological Answer : The bifunctional mechanism explains the enhancement: Ru promotes hydroxyl (OH) species formation at lower potentials, facilitating CO oxidation on Pt sites. Cyclic voltammetry (CV) in acidic media (e.g., 0.5 M H₂SO₄ + 1 M CH₃OH) measures current density and onset potential. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance. In situ Fourier-transform infrared spectroscopy (FTIR) identifies adsorbed intermediates like COads .

Q. What are the primary challenges in characterizing the surface structure of Pt-Ru (3:4) alloys?

  • Methodological Answer : Surface segregation (Ru migrating to the surface) and oxidation states complicate characterization. X-ray photoelectron spectroscopy (XPS) differentiates metallic Ru from RuO₂. High-angle annular dark-field scanning TEM (HAADF-STEM) resolves atomic columns. Synchrotron-based X-ray absorption near-edge structure (XANES) analysis provides oxidation state data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.